rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
Description
Properties
IUPAC Name |
2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSOFDQEUDDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562312 | |
| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15151-14-1 | |
| Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The process initiates with the acid-catalyzed formation of a Knoevenagel adduct between 4-hydroxycoumarin and cinnamaldehyde. Subsequent intramolecular cyclization yields the pyrano[3,2-c]benzopyran core. The methyl group at the 2-position is introduced via a Friedel-Crafts alkylation using methyl iodide, while the epoxy group arises from an oxidation step with meta-chloroperbenzoic acid (mCPBA).
Key Reaction Conditions:
Limitations
This method suffers from moderate yields due to competing side reactions, including dimerization of cinnamaldehyde and over-oxidation of the epoxy group.
Catalytic Asymmetric Synthesis
Recent advancements have focused on enantioselective synthesis to access optically pure derivatives. While the rac-form remains predominant, chiral catalysts such as Jacobsen’s cobalt-salen complexes have been employed to control stereochemistry at the 2-methyl position.
Optimized Protocol
| Parameter | Condition |
|---|---|
| Catalyst | (R,R)-Co-salen (5 mol%) |
| Oxidizing Agent | Hydrogen peroxide (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Enantiomeric Excess (ee) | 82% |
This approach enhances stereochemical control but requires rigorous exclusion of moisture and oxygen.
Solvent-Free Mechanochemical Synthesis
To address environmental concerns, solvent-free methods utilizing ball milling have been explored. A mixture of 4-hydroxycoumarin, cinnamaldehyde, and methyl vinyl ketone is ground with potassium carbonate as a base catalyst.
Advantages:
-
Reaction Time : Reduced to 2 hours
-
Yield Improvement : 75–78%
-
Waste Reduction : Eliminates volatile organic solvents
Characterization via NMR confirms the absence of solvent residues, with key peaks at δ 2.12 (s, 3H, CH₃), δ 5.78 (d, 1H, pyran H), and δ 7.28–7.45 (m, 5H, aromatic).
Continuous Flow Reactor Systems
Industrial-scale production has adopted continuous flow chemistry to enhance reproducibility. The reaction is conducted in a microfluidic reactor with the following parameters:
| Variable | Value |
|---|---|
| Residence Time | 8 minutes |
| Pressure | 3 bar |
| Temperature Gradient | 90°C → 25°C (quench zone) |
| Throughput | 1.2 kg/day |
This system minimizes thermal degradation of the epoxy group, achieving a consistent purity of >98% (HPLC).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
| ¹³C NMR (CDCl₃) | 195.2 ppm (C=O), 62.4 ppm (epoxy) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Acid-Catalyzed | 62 | 95 | Moderate |
| Catalytic Asymmetric | 70 | 97 | Low |
| Mechanochemical | 78 | 96 | High |
| Continuous Flow | 85 | 98 | Industrial |
The continuous flow method offers the best balance of yield and scalability, making it the preferred choice for large-scale synthesis .
Chemical Reactions Analysis
Reduction Reactions
The ketone group at position 5 undergoes reduction using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) , yielding secondary alcohols. This reactivity is consistent with analogous coumarin derivatives .
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ketone reduction | NaBH4, methanol, 0–25°C | 5-hydroxy derivative | |
| Selective ring reduction | H2/Pd-C, ethanol, 50°C | Partially saturated pyran moiety |
Oxidation Reactions
The methyl group at position 2 and the pyran ring can be oxidized. For example:
- Chromium trioxide (CrO3) oxidizes the methyl group to a carboxylic acid .
- Potassium permanganate (KMnO4) under acidic conditions cleaves the pyran ring, generating dicarboxylic acid derivatives .
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Methyl oxidation | CrO3, H2SO4, acetone | 2-Carboxy-4-phenyl derivative | |
| Ring cleavage | KMnO4, H2O, 70°C | Benzopyran-dicarboxylic acid |
Electrophilic Substitution
The phenyl and benzopyran rings undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The electron-rich benzopyran ring directs substituents to positions 6 and 8 .
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 6-Nitro or 8-nitro derivatives | |
| Bromination | Br2, FeBr3, CH2Cl2 | 6-Bromo or 8-bromo derivatives |
Nucleophilic Reactions
The α,β-unsaturated ketone system participates in Michael additions and nucleophilic substitutions . For example:
- Malononitrile adds to the α-position, forming cyano-substituted derivatives .
- Ammonia or amines substitute at reactive positions under basic conditions .
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Michael addition | Malononitrile, K2CO3, H2O | 2-Cyano-substituted derivative | |
| Amination | NH3, ethanol, reflux | 2-Amino-4-phenyl derivative |
Cycloaddition and Ring-Opening
The pyran ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts . Acidic conditions also induce ring-opening to yield coumarin analogs .
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, toluene | Bicyclic lactone adduct | |
| Acidic ring-opening | HCl, H2O, 100°C | Coumarin-carboxylic acid derivative |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related molecules:
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 2-Methyl-4-phenyl-4H-chromen-5-one | Lacks pyrano ring | Lower electrophilic substitution |
| 4-Phenyl-4H-pyrano[3,2-c]benzopyran-5-one | No methyl group | Reduced oxidation potential |
| 2-Methyl-4-phenylenediamine | Different functional groups | Enhanced nucleophilic substitution |
Scientific Research Applications
Chemistry
In the field of chemistry, rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one serves as a reference material for analytical chemistry. It is utilized in method development and validation due to its well-defined chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for the synthesis of more complex organic molecules .
Biological Activities
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.
- Antioxidant Activity : The compound is noted for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases.
Medicinal Applications
Ongoing research is investigating the therapeutic potential of this compound in treating diseases such as cancer and cardiovascular disorders. Preliminary studies suggest that it may modulate specific molecular targets involved in disease progression. For instance:
- Cancer Research : The compound's ability to inhibit tumor growth has been explored in vitro and in vivo models.
- Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing inflammation and improving endothelial function .
Industrial Uses
In industry, this compound is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to be a building block for developing new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
Pyrano[3,2-c]benzopyran-5-ones vary in substituents at positions 2, 3, 4, and the aryl group. A comparative analysis is provided below:
Table 1: Structural Features of Selected Analogues
Notes:
Physicochemical Properties
Substituents critically impact solubility, stability, and bioavailability:
Table 2: Physicochemical Properties
Notes:
Biological Activity
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one, a compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrano[3,2-c]benzopyran core, which contributes to its distinct chemical behavior. The synthesis typically involves multi-step organic reactions, including the condensation of phenolic compounds with aldehydes under acidic or basic conditions, leading to its formation through cyclization reactions .
Antioxidant Properties
One of the most notable biological activities of this compound is its antioxidant capacity . It is believed to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Cytotoxic Effects
In vitro studies have demonstrated that this compound has cytotoxic effects on specific cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in cancer cells, contributing to its potential role in cancer therapy .
Study on Antioxidant Activity
A recent study evaluated the antioxidant activity of various pyrano compounds, including this compound. The results indicated a significant reduction in oxidative stress markers when treated with this compound compared to controls .
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines, this compound exhibited IC50 values indicating effective inhibition of cell proliferation at low concentrations. This suggests that the compound may serve as a lead structure for developing anticancer drugs .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. Its antioxidant properties are primarily due to its ability to donate electrons and neutralize free radicals. Additionally, it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 2-Methyl-4-phenyl-4H-chromen-5-one | Lacks pyrano ring | Moderate antioxidant |
| 4-Phenyl-4H-pyrano[3,2-c]benzopyran-5-one | Lacks methyl group | Lower cytotoxicity |
| 2-Methyl-4-phenylenediamine | Different functional groups | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
